Erythbigenin
Description
Erythbigenin (assumed to be synonymous with Erythbidin A, CAS 210050-83-2) is a naturally occurring organic compound with the molecular formula C20H20O4 .
Properties
CAS No. |
137217-88-0 |
|---|---|
Molecular Formula |
C26H28O7 |
Molecular Weight |
452.50 |
IUPAC Name |
3-[3,4-dihydroxy-5-methoxy-2,6-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C26H28O7/c1-13(2)6-8-16-21(17(9-7-14(3)4)26(32-5)25(31)24(16)30)18-12-33-20-11-15(27)10-19(28)22(20)23(18)29/h6-7,10-12,27-28,30-31H,8-9H2,1-5H3 |
SMILES |
CC(=CCC1=C(C(=C(C(=C1O)O)OC)CC=C(C)C)C2=COC3=CC(=CC(=C3C2=O)O)O)C |
Synonyms |
5,7,3′,4′-Tetrahydroxy-5′-methoxy-2′,6′-diprenylisoflavone; 3-[3,4-Dihydroxy-5-methoxy-2,6-bis(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one; Erythbigenin |
Origin of Product |
United States |
Comparison with Similar Compounds
Liquiritigenin (CAS 578-86-9)
Structural and Functional Contrasts
- Molecular Formula : C15H12O4 (smaller than Erythbigenin’s C20H20O4) .
- Biological Roles: Liquiritigenin is a well-studied flavonoid with documented estrogenic, neuroprotective, and anti-inflammatory activities. It is a precursor in the biosynthesis of isoflavonoids .
- Key Differences :
- Structural : this compound’s additional five carbon atoms and two hydrogen atoms suggest a more complex substitution pattern (e.g., methoxy or hydroxyl groups) compared to Liquiritigenin’s simpler structure.
- Functional : While Liquiritigenin has established roles in hormone modulation, this compound’s bioactivities remain unverified in the available literature.
Pyridine Derivatives (General Class)
Functional Comparison
- Structural Basis: Pyridine derivatives (e.g., nicotinamide, pyridoxine) contain a nitrogen-containing heterocyclic ring, distinct from this compound’s flavonoid backbone .
- Biological Activities: Pyridine compounds are often associated with antimicrobial and antiviral properties , whereas this compound’s hypothesized antioxidant properties align more with typical flavonoid behavior.
Data-Driven Comparison Table
Research Findings and Limitations
Key Insights
- Structural Complexity : this compound’s larger molecular framework compared to Liquiritigenin may confer unique pharmacokinetic properties, such as enhanced membrane permeability or altered metabolic stability .
- Functional Gaps : Unlike pyridine derivatives, this compound lacks evidence supporting antimicrobial efficacy, highlighting the need for targeted bioactivity assays .
Limitations in Existing Data
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